4-fluoro-1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
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Overview
Description
4-fluoro-1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorine atom at the fourth position, a methyl group at the first position, and a pyrrolidin-3-yl group at the third position of the pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Addition of the Pyrrolidin-3-yl Group: The pyrrolidin-3-yl group can be added through a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group or the pyrrolidin-3-yl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the pyrazole ring or the pyrrolidin-3-yl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Sodium methoxide, potassium thiolate.
Major Products Formed
Oxidation Products: Oxidized derivatives of the methyl or pyrrolidin-3-yl groups.
Reduction Products: Reduced forms of the pyrazole ring or pyrrolidin-3-yl group.
Substitution Products: Compounds with the fluorine atom replaced by other nucleophiles.
Scientific Research Applications
4-fluoro-1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-fluoro-1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole: The non-hydrochloride form of the compound.
1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole: Lacks the fluorine atom.
4-fluoro-1-methyl-1H-pyrazole: Lacks the pyrrolidin-3-yl group.
Uniqueness
4-fluoro-1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is unique due to the combination of its fluorine atom, methyl group, and pyrrolidin-3-yl group, which confer specific chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more versatile for various applications.
Properties
CAS No. |
2763760-31-0 |
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Molecular Formula |
C8H13ClFN3 |
Molecular Weight |
205.7 |
Purity |
95 |
Origin of Product |
United States |
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